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molecular formula C5H13NO2S B1617647 N,N-diethylmethanesulfonamide CAS No. 2374-61-0

N,N-diethylmethanesulfonamide

Cat. No. B1617647
M. Wt: 151.23 g/mol
InChI Key: KSEMETYAQIUBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068427

Procedure details

Chem. Abstracts 56:7116f, abstracting Sokolsku et al., Izvest. Akad Nauk S.S.S.R., Otdel Khem Nauk 1606 (1968), describes the reaction of CH3SO2F with (C2H5)2NH after one day to give 96.5% CH3SO2N(C2H5)2.
[Compound]
Name
7116f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.5%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](F)(=[O:4])=[O:3].[NH:6]([CH2:9][CH3:10])[CH2:7][CH3:8]>>[CH3:1][S:2]([N:6]([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:4])=[O:3]

Inputs

Step One
Name
7116f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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